molecular formula C14H16N2S B1452372 4-(5-Phenyl-thiazol-2-YL)-piperidine CAS No. 885274-68-0

4-(5-Phenyl-thiazol-2-YL)-piperidine

Cat. No. B1452372
M. Wt: 244.36 g/mol
InChI Key: RDKOIBCQMYSNMS-UHFFFAOYSA-N
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Description

“4-(5-Phenyl-thiazol-2-YL)-piperidine” is a chemical compound with the molecular formula C14H16N2S and a molecular weight of 244.36 . It is a grey solid and is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of “4-(5-Phenyl-thiazol-2-YL)-piperidine” involves a thiazole ring, which is a five-membered ring containing two heteroatoms (nitrogen and sulfur). Thiazoles are present in numerous natural products and have diverse applications in drug development . The molecular docking simulations of thiazole derivatives have indicated the contribution of hydrophobic, π-stacking and H-bond interactions in binding to targets .

Scientific Research Applications

  • Tuberculosis Treatment : A study by Jeankumar et al. (2013) explored thiazole-aminopiperidine hybrid analogues, including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, as inhibitors of Mycobacterium tuberculosis GyrB. The compound showed promising in vitro activity against tuberculosis and was not cytotoxic at 50 μM.

  • Anti-Arrhythmic Activity : A 2009 study by Abdel‐Aziz et al. synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. Some of these compounds exhibited significant anti-arrhythmic activity.

  • Cancer Treatment : Lefranc et al. (2013) investigated thiazoles including 4-bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone for their growth inhibitory activity on cancer cell lines. The compounds showed greater in vitro growth inhibitory activity than perillyl alcohol, a compound that benefits glioma patients, by inhibiting Na+/K(+)-ATPase and Ras oncogene activity in cancer cells (Lefranc et al., 2013).

  • Antimicrobial Agents : Research by Patel et al. (2012) synthesized thiazolidinone derivatives, including compounds with piperidinyl moieties, which showed antimicrobial activity against various bacteria and fungi.

  • Antifungal Activity : A 2011 study by Nam et al. synthesized diarylthiazole compounds with piperidinyl substituents and evaluated their fungicidal activities against Phytophthora capsici. One compound, in particular, showed potent antifungal activity.

  • Antibacterial Study : Khalid et al. (2016) synthesized N-substituted derivatives of a piperidine-based compound, which exhibited moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

properties

IUPAC Name

5-phenyl-2-piperidin-4-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-2-4-11(5-3-1)13-10-16-14(17-13)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKOIBCQMYSNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696071
Record name 4-(5-Phenyl-1,3-thiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Phenyl-thiazol-2-YL)-piperidine

CAS RN

885274-68-0
Record name 4-(5-Phenyl-2-thiazolyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Phenyl-1,3-thiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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